In Vitro Phototoxicity: LCP is 10–100-Fold More Potent than Photofrin II in Glioma Clonogenic Assays
In a direct head-to-head clonogenic assay using 9L glioma cells, lysyl chlorin p6 (LCP) demonstrated 10–100-fold greater phototoxicity than Photofrin II (porfimer sodium), the first-generation clinical standard, when compared on a microgram-per-milliliter basis [1]. This represents a dramatic potency advantage that reduces the photosensitizer mass required to achieve equivalent cell kill, with implications for dosing convenience and potential reduction of off-target systemic exposure.
| Evidence Dimension | Phototoxicity (clonogenic cell survival post-PDT) |
|---|---|
| Target Compound Data | LCP: 10–100-fold more phototoxic than Photofrin II on a μg/mL basis |
| Comparator Or Baseline | Photofrin II (porfimer sodium) — first-generation clinical PDT photosensitizer |
| Quantified Difference | 10–100-fold greater phototoxic potency for LCP relative to Photofrin II |
| Conditions | 9L glioma cell line; clonogenic assay; in vitro; comparison on μg/mL basis |
Why This Matters
A 10–100-fold potency advantage means that LCP requires substantially lower drug mass or light dose to achieve equivalent cell kill, directly impacting formulation development, cost-per-dose, and potential safety margins in preclinical PDT protocols.
- [1] Leach MW, Higgins RJ, Boggan JE, Lee SJ, Autry S, Smith KM. In vitro photodynamic effects of lysyl chlorin p6: cell survival, localization and ultrastructural changes. Photochem Photobiol. 1993 Nov;58(5):653-60. doi: 10.1111/j.1751-1097.1993.tb04948.x. PMID: 8284320. View Source
